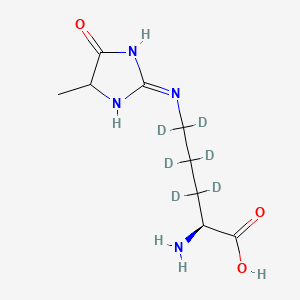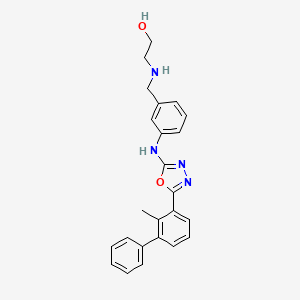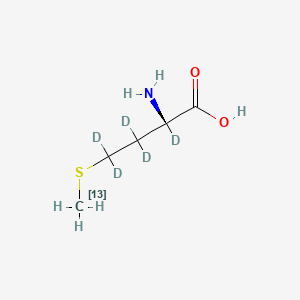
L-Methionine-13C,d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionine-13C,d5 is a labeled form of L-Methionine, an essential amino acid. This compound is characterized by the incorporation of carbon-13 and deuterium isotopes into its molecular structure. L-Methionine is the L-isomer of Methionine, which plays a crucial role in various biological processes, including protein synthesis and liver detoxification .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine-13C,d5 involves the incorporation of stable isotopes into the Methionine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the use of labeled precursors, such as carbon-13 and deuterium-labeled reagents, to synthesize this compound.
Biosynthetic Methods: In this approach, microorganisms are cultured in a medium containing labeled precursors.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the isotopes efficiently, resulting in high yields of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionine-13C,d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form Methionine sulfoxide and Methionine sulfone.
Reduction: Reduction of this compound can lead to the formation of Methionine derivatives with reduced sulfur groups.
Substitution: this compound can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various catalysts and specific reaction conditions depending on the desired substitution.
Major Products Formed
Oxidation: Methionine sulfoxide, Methionine sulfone.
Reduction: Reduced Methionine derivatives.
Substitution: Various substituted Methionine derivatives.
Applications De Recherche Scientifique
L-Methionine-13C,d5 has a wide range of applications in scientific research, including:
Mécanisme D'action
L-Methionine-13C,d5 exerts its effects through its role as an essential amino acid. It is involved in protein synthesis, acting as a precursor for the synthesis of S-adenosylmethionine, a key methyl donor in various biochemical reactions. The labeled isotopes allow researchers to track the metabolic pathways and interactions of Methionine within the body .
Comparaison Avec Des Composés Similaires
L-Methionine-13C,d5 is unique due to its isotopic labeling, which distinguishes it from other forms of Methionine. Similar compounds include:
L-Methionine-13C: Labeled with carbon-13 but not deuterium.
L-Methionine-d5: Labeled with deuterium but not carbon-13.
L-Methionine-13C5,15N: Labeled with both carbon-13 and nitrogen-15
These similar compounds are used in various research applications, but this compound offers the advantage of dual labeling, providing more detailed insights into metabolic processes .
Propriétés
Formule moléculaire |
C5H11NO2S |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
(2S)-2-amino-2,3,3,4,4-pentadeuterio-4-(113C)methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2D2,3D2,4D |
Clé InChI |
FFEARJCKVFRZRR-MMGKRZGSSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])S[13CH3])N |
SMILES canonique |
CSCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
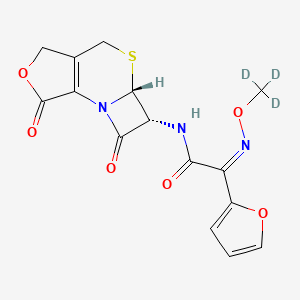

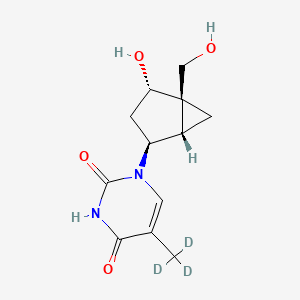
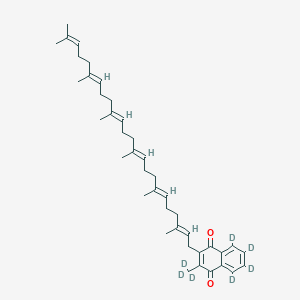
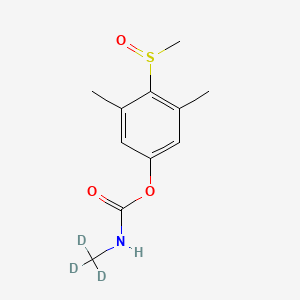
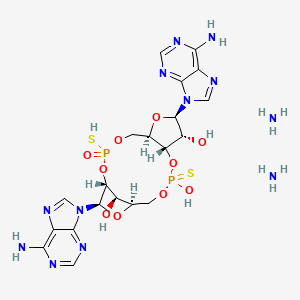
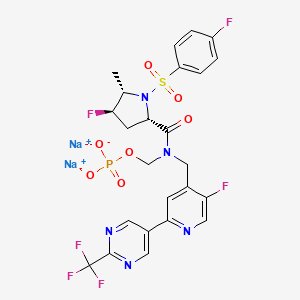
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)

![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
